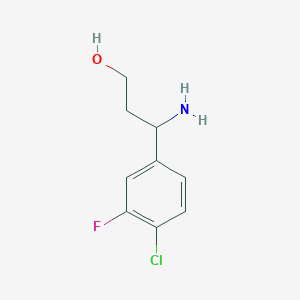

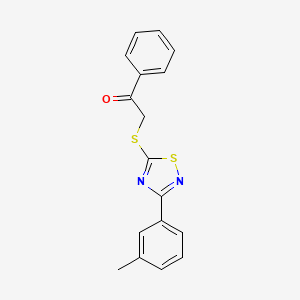

![molecular formula C19H20N4O2 B2500132 2-[[1-(2-Pyridin-3-ylacetyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380044-05-1](/img/structure/B2500132.png)

2-[[1-(2-Pyridin-3-ylacetyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-[[1-(2-Pyridin-3-ylacetyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile" is a pyridine derivative, which is a class of compounds known for their aromaticity and nitrogen-containing heterocycle. Pyridine derivatives are of significant interest due to their diverse biological activities and their applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyridine derivatives can involve various starting materials and reaction conditions. For instance, a related compound, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, was synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine in methanol through a one-pot, three-component reaction at room temperature . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to introduce the appropriate functional groups.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular structure of pyridine derivatives. For example, the structure of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was determined using this method, revealing specific structural features and hydrogen bonding patterns . Similarly, the molecular structure of the compound of interest could be elucidated using X-ray diffraction to understand its three-dimensional conformation and intermolecular interactions.

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions, including coordination with metal ions. The reaction of pyridine-2-carbonitrile with metal salts in methanol solution led to the formation of complexes with different stereochemistries . This suggests that the compound "this compound" could also form complexes with metal ions, which could be explored for potential applications in catalysis or material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be characterized using various spectroscopic methods. For instance, the compound 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile was characterized using mass spectrometry, NMR, and other spectroscopic techniques . These methods could be applied to determine the properties of the compound , such as its solubility, stability, and reactivity, which are crucial for its potential applications.

Scientific Research Applications

Synthesis and Characterization

- The synthesis of related compounds, such as novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, demonstrates the utility of similar structures in organic chemistry and materials science. This synthesis involved malononitrile, 4-methoxybenzaldehyde, and piperidine, indicating the relevance of these compounds in creating new materials with unique properties (Wu Feng, 2011).

Antibacterial Activity

- Derivatives of cyanopyridine, similar to the compound , have been synthesized and evaluated for their antimicrobial activity. For instance, novel 4-pyrrolidin-3-cyanopyridine derivatives showed significant activity against various aerobic and anaerobic bacteria, highlighting the potential of such compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).

Potential in Drug Discovery

- Pyridine derivatives, including those similar to 2-[[1-(2-Pyridin-3-ylacetyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile, have been investigated for their potential as inhibitors of key proteins in various diseases. For example, azafluorene derivatives were synthesized and studied for their ability to inhibit SARS CoV-2 RdRp, demonstrating the broad application of these compounds in medicinal chemistry (Venkateshan et al., 2020).

X-Ray and Spectroscopic Analysis

- The structural features of similar pyridine derivatives have been explored through methods like X-ray diffraction, spectroscopy, and computational modeling. Such analyses provide valuable insights into the molecular structure and properties of these compounds, which is essential for their application in various scientific fields (Cetina et al., 2010).

Mechanism of Action

Target of Action

Piperidine derivatives, which this compound is a part of, have been found in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are present in various bioactive compounds .

Mode of Action

Piperidine derivatives have been known to interact with multiple receptors, which can be helpful in developing new useful derivatives

Biochemical Pathways

Piperidine derivatives have been known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that piperidine derivatives can affect a wide range of biochemical pathways.

Result of Action

Piperidine derivatives have been known to exhibit a broad spectrum of biological activities , suggesting that they can have diverse molecular and cellular effects.

properties

IUPAC Name |

2-[[1-(2-pyridin-3-ylacetyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c20-11-15-5-7-22-18(9-15)25-14-17-4-2-8-23(13-17)19(24)10-16-3-1-6-21-12-16/h1,3,5-7,9,12,17H,2,4,8,10,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPSBBVUSWFTIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CN=CC=C2)COC3=NC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

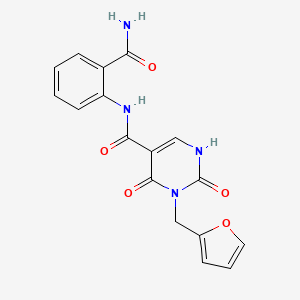

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/no-structure.png)

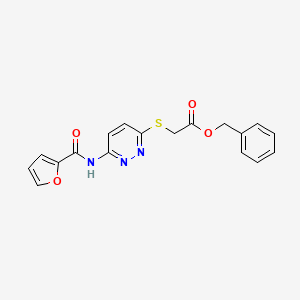

![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500056.png)

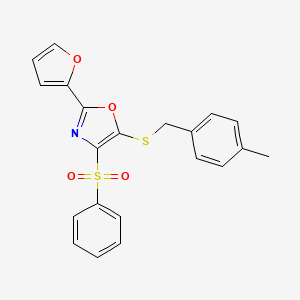

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-fluorobenzamide](/img/structure/B2500060.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2500063.png)

![3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2500064.png)

![5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2500068.png)

![(E)-4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide](/img/structure/B2500071.png)

![5-[[4-(diethylamino)phenyl]methylene]-2,4-Thiazolidinedione](/img/structure/B2500072.png)